molecular formula C16H11ClFN3O2 B4917176 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide

2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B4917176
M. Wt: 331.73 g/mol
InChI Key: UBVHEQCMJRTPAB-UHFFFAOYSA-N
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Description

2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzohydrazide with ethyl chloroacetate to form an intermediate, which is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring. The final step involves the acylation of the oxadiazole intermediate with 4-fluoroaniline under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding in various biological systems.

Mechanism of Action

The mechanism of action of 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring and the aromatic substituents play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methylphenyl)acetamide
  • 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-chlorophenyl)acetamide
  • 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-bromophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O2/c17-13-4-2-1-3-12(13)16-20-14(21-23-16)9-15(22)19-11-7-5-10(18)6-8-11/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVHEQCMJRTPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)CC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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